molecular formula C22H30BrN7O2 B11665510 2-bromo-4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol

2-bromo-4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol

Cat. No.: B11665510
M. Wt: 504.4 g/mol
InChI Key: VFQJZTRTFOUPST-BUVRLJJBSA-N
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Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups, a hydrazone linkage, and a brominated phenol with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.

    Bromination and Ethoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins involved in cellular processes.

    Pathways: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: Shares the triazine core but lacks the hydrazone and brominated phenol groups.

    2-BROMO-6-ETHOXYPHENOL: Contains the brominated phenol and ethoxy group but lacks the triazine and hydrazone components.

Uniqueness

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-ETHOXYPHENOL is unique due to its combination of a triazine core, hydrazone linkage, and brominated phenol with an ethoxy group

Properties

Molecular Formula

C22H30BrN7O2

Molecular Weight

504.4 g/mol

IUPAC Name

2-bromo-4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-ethoxyphenol

InChI

InChI=1S/C22H30BrN7O2/c1-2-32-18-14-16(13-17(23)19(18)31)15-24-28-20-25-21(29-9-5-3-6-10-29)27-22(26-20)30-11-7-4-8-12-30/h13-15,31H,2-12H2,1H3,(H,25,26,27,28)/b24-15+

InChI Key

VFQJZTRTFOUPST-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)Br)O

Origin of Product

United States

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